

Discovery and first synthesis of 2H-Pyran-2,4,6(3H,5H)-trione

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Acetonedicarboxylic acid anhydride*

Cat. No.: *B8387478*

[Get Quote](#)

An in-depth analysis of the scientific literature reveals that the compound 2H-Pyran-2,4,6(3H,5H)-trione, more commonly known as triacetic acid lactone (TAL), was first isolated and characterized by the Japanese chemist Tetsuo Nozoe in 1958. His work laid the foundation for understanding this significant polyketide. The first total synthesis of triacetic acid lactone was achieved by R. J. Light and colleagues in 1960, further elucidating its structure and chemical properties.

Discovery and Characterization

In 1958, Tetsuo Nozoe reported the isolation of a new compound from the culture broth of *Penicillium stipitatum*. Through meticulous experimentation, including elemental analysis, infrared spectroscopy, and the preparation of several derivatives, he identified the structure as 4-hydroxy-6-methyl-2-pyrone, which is the enol tautomer of 2H-Pyran-2,4,6(3H,5H)-trione. This discovery was a significant contribution to the field of natural product chemistry.

First Total Synthesis

The first definitive total synthesis of triacetic acid lactone was reported by R. J. Light, T. M. Harris, and C. R. Hauser in 1960. Their work provided unequivocal proof of the structure proposed by Nozoe. The synthesis involved the self-condensation of acetoacetyl coenzyme A, which was chemically mimicked in their laboratory synthesis.

Experimental Protocols

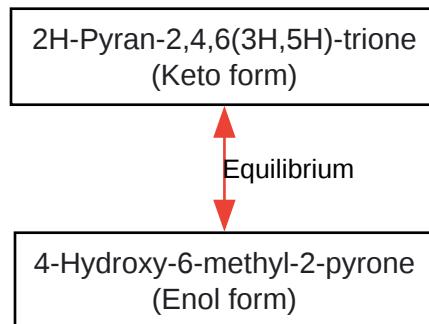
Synthesis of Triacetic Acid Lactone (Based on Light et al., 1960)

The synthesis reported by Light and his co-workers involves the base-catalyzed self-condensation of dehydroacetic acid. The following is a representative protocol based on their work:

- Preparation of the Sodium Salt of Dehydroacetic Acid: Dehydroacetic acid is dissolved in a suitable solvent, such as ethanol.
- Base-Catalyzed Condensation: A strong base, like sodium ethoxide, is added to the solution to facilitate the condensation reaction.
- Reaction Monitoring: The progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).
- Acidification: Upon completion, the reaction mixture is acidified, typically with a mineral acid like hydrochloric acid, to precipitate the product.
- Isolation and Purification: The crude product is isolated by filtration and purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield pure triacetic acid lactone.

Quantitative Data

The following table summarizes the key quantitative data for triacetic acid lactone as reported in the initial discovery and synthesis papers.


Property	Value	Reference
Melting Point	188-189 °C	Nozoe, T. (1958)
Molecular Formula	C ₆ H ₆ O ₄	Nozoe, T. (1958)
Molecular Weight	142.11 g/mol	Calculated
Infrared (IR) Peaks	1720, 1640, 1560 cm ⁻¹ (in Nujol)	Light, R. J. et al. (1960)
UV Absorption (λ max)	278 nm (in ethanol)	Light, R. J. et al. (1960)

Visualizations

Synthetic Pathway of Triacetic Acid Lactone

The following diagram illustrates the synthetic workflow for the first total synthesis of triacetic acid lactone.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Discovery and first synthesis of 2H-Pyran-2,4,6(3H,5H)-trione]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8387478#discovery-and-first-synthesis-of-2h-pyran-2-4-6-3h-5h-trione\]](https://www.benchchem.com/product/b8387478#discovery-and-first-synthesis-of-2h-pyran-2-4-6-3h-5h-trione)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com